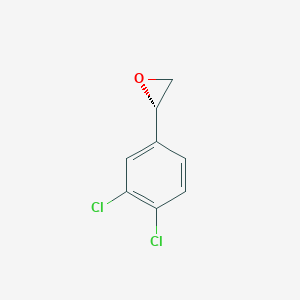

(2r)-2-(3,4-Dichlorophenyl)oxirane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(3,4-dichlorophenyl)oxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c9-6-2-1-5(3-7(6)10)8-4-11-8/h1-3,8H,4H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIOFHWTUAOODBJ-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141303-34-6 | |

| Record name | (2R)-2-(3,4-dichlorophenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2r)-2-(3,4-Dichlorophenyl)oxirane chemical properties

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties

(2r)-2-(3,4-Dichlorophenyl)oxirane is a chiral epoxide compound featuring a dichlorinated phenyl group. Due to its reactive oxirane ring and specific stereochemistry, it holds potential as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The physical and chemical properties of this compound are crucial for its handling, characterization, and application in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Notes |

| Molecular Formula | C₈H₆Cl₂O | [1] |

| Molecular Weight | 189.04 g/mol | Calculated |

| Appearance | Likely a colorless oil or low-melting solid | Inferred from similar compounds |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. Poorly soluble in water. | Inferred from structural features |

| InChI | InChI=1S/C8H6Cl2O/c9-6-2-1-5(3-7(6)10)8-4-11-8/h1-3,8H,4H2/t8-/m0/s1 | [1] |

| InChIKey | HIOFHWTUAOODBJ-QMMMGPOBSA-N | [1] |

| SMILES | C1--INVALID-LINK--C2=CC(=C(C=C2)Cl)Cl | [1] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not currently available in published literature. However, based on the analysis of similar substituted phenyloxiranes, the expected NMR spectral characteristics can be predicted.

Expected ¹H NMR (CDCl₃) Spectral Features:

-

Oxirane Protons: The three protons on the epoxide ring would appear as a set of coupled multiplets in the upfield region, typically between δ 2.5 and 4.0 ppm. The specific coupling patterns (dd, ddd) would be influenced by their cis/trans relationships.

-

Aromatic Protons: The three protons on the dichlorophenyl ring would appear as multiplets in the aromatic region, typically between δ 7.0 and 7.5 ppm. The substitution pattern would dictate the specific splitting patterns.

Expected ¹³C NMR (CDCl₃) Spectral Features:

-

Oxirane Carbons: The two carbons of the epoxide ring would appear in the aliphatic region, typically between δ 45 and 60 ppm.

-

Aromatic Carbons: The six carbons of the dichlorophenyl ring would appear in the aromatic region, between δ 125 and 140 ppm. The carbons bearing the chlorine atoms would be significantly deshielded.

Experimental Protocols

Synthesis of Phenyl-Substituted Oxiranes (General Procedure)

While a specific protocol for the enantioselective synthesis of this compound is not detailed in the available literature, a general and adaptable method for the synthesis of phenyl-substituted oxiranes involves the epoxidation of the corresponding styrene derivative. A common and effective method is the Corey-Chaykovsky reaction.

Experimental Workflow: Corey-Chaykovsky Epoxidation

Caption: General workflow for the synthesis of 2-(3,4-Dichlorophenyl)oxirane.

Methodology:

-

Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), trimethylsulfoxonium iodide is suspended in anhydrous dimethyl sulfoxide (DMSO). Sodium hydride (60% dispersion in mineral oil) is added portion-wise at room temperature. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of dimethylsulfoxonium methylide.

-

Epoxidation: The corresponding 3,4-dichlorostyrene is dissolved in anhydrous DMSO and added dropwise to the ylide solution. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the starting material is consumed (monitored by TLC or GC-MS).

-

Workup: The reaction is quenched by the slow addition of water. The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate or diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(3,4-dichlorophenyl)oxirane as a racemic mixture.

Note on Enantioselectivity: To obtain the specific (2r)-enantiomer, a chiral epoxidation method such as the Sharpless asymmetric epoxidation (for allylic alcohols) or Jacobsen-Katsuki epoxidation would be required, or a kinetic resolution of the racemic epoxide.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is limited. However, studies on structurally related dichlorophenyl oxiranes and other dichlorophenyl-containing compounds provide insights into potential biological effects.

Interaction with Hepatic Enzymes

Research on the herbicide tridiphane, which is 2-(3,5-dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane, has shown that this class of compounds can significantly impact hepatic enzyme systems in mice.[2] Administration of tridiphane led to:

-

Increased liver weight.

-

Elevated activity of microsomal and cytosolic epoxide hydrolases.

-

Increased glutathione S-transferase (GST) activity.

-

Proliferation of hepatic peroxisomes.[2]

These findings suggest that dichlorophenyl oxiranes can modulate xenobiotic metabolism pathways. The induction of epoxide hydrolases is a key response to exposure to epoxides, as these enzymes are involved in their detoxification. The proliferation of peroxisomes is a known effect of certain xenobiotics and can have implications for lipid metabolism and oxidative stress.

Hypothesized Signaling Pathway: Peroxisome Proliferation

Caption: Hypothesized activation of PPAR signaling by dichlorophenyl oxiranes.

Potential Cytotoxic Activity

Numerous studies have demonstrated the cytotoxic effects of various dichlorophenyl-containing compounds against different cancer cell lines. For instance, dichlorophenylacrylonitriles have shown significant growth inhibition and selectivity for breast cancer cells.[3] While the oxirane moiety introduces a different type of reactivity, its electrophilic nature suggests a potential for covalent modification of biological macromolecules, which could lead to cytotoxicity.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture media at various concentrations. Control wells receive the solvent alone.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Conclusion

This compound is a chiral molecule with potential applications in synthetic and medicinal chemistry. While specific experimental data for this compound is sparse, its chemical properties can be inferred from its structure. The synthesis can likely be achieved through established methods for epoxidation, with chiral control being a key consideration for obtaining the specific enantiomer. Based on studies of related compounds, this compound may exhibit biological activity, potentially affecting hepatic enzyme systems and demonstrating cytotoxic effects. Further experimental investigation is required to fully characterize its physical properties and to elucidate its biological mechanism of action and potential therapeutic applications.

References

- 1. PubChemLite - this compound (C8H6Cl2O) [pubchemlite.lcsb.uni.lu]

- 2. The effect of tridiphane (2-(3,5-dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane) on hepatic epoxide-metabolizing enzymes: indications of peroxisome proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2R)-2-(3,4-Dichlorophenyl)oxirane

CAS Number: 52909-94-1 (Racemic Mixture)

Disclaimer

This technical guide addresses (2R)-2-(3,4-Dichlorophenyl)oxirane. However, a specific CAS number for the (2R)-enantiomer has not been identified in publicly available databases. The provided CAS number corresponds to the racemic mixture, 2-(3,4-Dichlorophenyl)oxirane. Consequently, much of the available technical data does not distinguish between the enantiomers. This document will focus on the racemic compound while noting the general importance of stereochemistry in the biological activity of chiral molecules.

Introduction

This compound is a chiral epoxide containing a 3,4-dichlorophenyl substituent. The oxirane (epoxide) ring is a highly strained three-membered heterocycle, making it a reactive functional group and a valuable intermediate in organic synthesis. The presence of the dichlorophenyl group significantly influences the molecule's electronic properties and potential biological activity. This guide provides a comprehensive overview of its chemical properties, synthesis, potential applications, and safety considerations, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₆Cl₂O | [1] |

| Molecular Weight | 189.04 g/mol | [1] |

| Appearance | Liquid (presumed) | [2] |

| Storage Temperature | 2-8°C | [3] |

| SMILES | C1--INVALID-LINK--C2=CC(=C(C=C2)Cl)Cl | [1] |

| InChI | InChI=1S/C8H6Cl2O/c9-6-2-1-5(3-7(6)10)8-4-11-8/h1-3,8H,4H2/t8-/m0/s1 | [1] |

| InChIKey | HIOFHWTUAOODBJ-QMMMGPOBSA-N | [1] |

Synthesis

The synthesis of racemic 2-(3,4-Dichlorophenyl)oxirane typically involves the epoxidation of 3,4-dichlorostyrene. For the enantioselective synthesis of this compound, asymmetric epoxidation methods are required.

General Experimental Protocol: Asymmetric Epoxidation

While a specific protocol for this compound is not detailed in the available literature, a general methodology based on the Sharpless asymmetric epoxidation of allylic alcohols can be adapted. A hypothetical two-step synthesis from 3,4-dichlorobenzaldehyde is outlined below.

Step 1: Wittig Reaction to form 3,4-Dichlorostyrene

-

A solution of methyltriphenylphosphonium bromide in a suitable anhydrous solvent (e.g., THF) is treated with a strong base (e.g., n-butyllithium) at low temperature to generate the ylide.

-

3,4-Dichlorobenzaldehyde, dissolved in the same solvent, is added dropwise to the ylide solution.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

Work-up involves quenching the reaction, extraction with an organic solvent, and purification by column chromatography to yield 3,4-dichlorostyrene.

Step 2: Asymmetric Epoxidation

A plausible, though not experimentally verified, approach for the asymmetric epoxidation of 3,4-dichlorostyrene to yield the (2R)-enantiomer is outlined. This would likely involve a chiral catalyst system.

-

To a solution of 3,4-dichlorostyrene in a chlorinated solvent (e.g., dichloromethane), a chiral catalyst is added.

-

The mixture is cooled to a low temperature (e.g., 0 °C or lower).

-

An oxidizing agent (e.g., m-CPBA or a hydroperoxide) is added slowly.

-

The reaction is stirred at low temperature until completion.

-

The reaction is quenched, followed by an aqueous work-up.

-

The crude product is purified by chiral chromatography to isolate this compound.

Logical Workflow for Synthesis and Purification

Caption: Synthetic and purification workflow for obtaining enantiomerically pure this compound.

Biological Activity and Applications in Drug Development

The biological activity of specific enantiomers of dichlorophenyl-containing compounds has been noted in the literature. For instance, different enantiomers of cis-N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine show varying affinities for sigma receptors[4]. This highlights the importance of stereochemistry in biological interactions.

While no specific biological activity or signaling pathway has been directly attributed to this compound, its structural motifs—the dichlorophenyl group and the epoxide ring—are present in many biologically active molecules.

-

Dichlorophenyl Moiety: Compounds containing the dichlorophenyl group are known to exhibit a wide range of pharmacological activities, including anticancer and antimicrobial effects[5].

-

Oxirane Ring: The epoxide is a key pharmacophore and a versatile synthetic intermediate. It can undergo ring-opening reactions with various nucleophiles to introduce diverse functionalities, a common strategy in drug discovery.

Given its structure, this compound is a valuable chiral building block for the synthesis of more complex molecules with potential therapeutic applications.

Potential Role as a Chiral Building Block

Caption: The role of this compound as a chiral precursor in the synthesis of potential drug candidates.

Safety and Handling

Safety data for the specific enantiomer is not available. The following information is based on data for related dichlorophenyl oxirane compounds and should be used as a general guideline.

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed. | P264: Wash hands thoroughly after handling. |

| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves and impervious clothing.

-

Respiratory Protection: Use in a well-ventilated area or with a suitable respirator.

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician.

-

If on Skin: Wash with plenty of soap and water.

-

If Inhaled: Remove to fresh air.

-

If in Eyes: Rinse cautiously with water for several minutes.

Conclusion

This compound represents a potentially valuable chiral intermediate for the synthesis of novel compounds in the field of drug discovery. While specific data for this enantiomer is limited, the known reactivity of the epoxide ring and the established biological relevance of the dichlorophenyl moiety suggest its utility. Further research is needed to fully characterize the enantiomer-specific physical properties, develop robust enantioselective synthetic routes, and explore its biological activity profile. Researchers working with this compound should exercise appropriate caution, following the safety guidelines for related hazardous chemicals.

References

- 1. PubChemLite - this compound (C8H6Cl2O) [pubchemlite.lcsb.uni.lu]

- 2. 2-(2,4-dichlorophenyl)oxirane | 13692-15-4 [sigmaaldrich.com]

- 3. 13692-15-4|2-(2,4-Dichlorophenyl)oxirane|BLD Pharm [bldpharm.com]

- 4. Characterization of the enantiomers of cis-N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1- pyrrolidinyl)cyclohexylamine (BD737 and BD738): novel compounds with high affinity, selectivity and biological efficacy at sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, biological evaluation, structure-activity relationship study, and mode of action of 2-phenol-4,6-dichlorophenyl-pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure of (2R)-2-(3,4-Dichlorophenyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and properties of (2R)-2-(3,4-Dichlorophenyl)oxirane. The document details the key physicochemical and spectroscopic characteristics of this chiral epoxide. While specific experimental data for this exact compound is not extensively available in public literature, this guide synthesizes information from analogous compounds and predictive models to offer a robust profile. It includes a proposed synthetic approach and expected analytical data to aid researchers in its synthesis and characterization. The potential relevance of this molecule in medicinal chemistry, particularly as a chiral building block, is also discussed.

Molecular Structure and Physicochemical Properties

This compound is a chiral organic compound featuring an oxirane (epoxide) ring attached to a 3,4-dichlorinated phenyl group. The "(2R)" designation specifies the stereochemistry at the chiral center of the oxirane ring.

Table 1: Molecular Identifiers and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₆Cl₂O | PubChem[1] |

| Molecular Weight | 189.04 g/mol | PubChem |

| Canonical SMILES | C1--INVALID-LINK--C2=CC(=C(C=C2)Cl)Cl | PubChem[1] |

| InChI Key | HIOFHWTUAOODBJ-QMMMGPOBSA-N | PubChem[1] |

| Predicted XlogP | 2.6 | PubChem[1] |

| Predicted Hydrogen Bond Donor Count | 0 | PubChem |

| Predicted Hydrogen Bond Acceptor Count | 1 | PubChem |

| Predicted Rotatable Bond Count | 1 | PubChem |

Synthesis and Characterization

Proposed Experimental Protocol: Asymmetric Epoxidation

This proposed protocol is adapted from established methods for the synthesis of similar chiral epoxides.

Objective: To synthesize this compound from 3,4-Dichlorobenzaldehyde.

Materials:

-

3,4-Dichlorobenzaldehyde

-

Trimethylsulfonium iodide or Trimethylsulfoxonium iodide

-

A strong base (e.g., Sodium Hydride or Potassium tert-butoxide)

-

A chiral phase-transfer catalyst or a chiral sulfur ylide reagent

-

Anhydrous solvent (e.g., Dimethyl sulfoxide - DMSO, Tetrahydrofuran - THF)

-

Deionized water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Celite

Procedure:

-

Under an inert atmosphere (e.g., Argon), dissolve trimethylsulfonium iodide (or trimethylsulfoxonium iodide) in anhydrous DMSO.

-

Add the strong base portion-wise to the solution and stir for approximately 20 minutes to generate the sulfur ylide.

-

In a separate flask, dissolve 3,4-Dichlorobenzaldehyde and the chiral catalyst in the reaction solvent.

-

Slowly add the aldehyde solution to the freshly prepared sulfur ylide solution at a controlled temperature (e.g., 0 °C or room temperature).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude epoxide using column chromatography on silica gel or by distillation under reduced pressure.[2]

Predicted and Expected Spectroscopic Data

The following tables summarize the predicted mass spectrometry data and the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on analyses of similar compounds.

Table 2: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 188.98685 |

| [M+Na]⁺ | 210.96879 |

| [M-H]⁻ | 186.97229 |

| [M]⁺ | 187.97902 |

| Data sourced from PubChem[1] |

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Assignment | Expected ¹H NMR (ppm) | Expected ¹³C NMR (ppm) |

| Oxirane CH | ~3.9 | ~52 |

| Oxirane CH₂ | ~2.8 (dd), ~3.2 (dd) | ~51 |

| Aromatic CH | ~7.1 - 7.5 | ~127, ~129, ~131 |

| Aromatic C-Cl | - | ~132, ~133 |

| Aromatic C-Oxirane | - | ~138 |

| Expected shifts are based on data for analogous fluorophenyl oxiranes and general principles of NMR spectroscopy.[2] |

Expected IR Spectroscopy Data: Characteristic peaks for the oxirane ring are expected around 3000-3100 cm⁻¹ (C-H stretch) and 1250 cm⁻¹ (C-O stretch, ring breathing). The dichlorophenyl group will exhibit characteristic aromatic C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region. C-Cl stretching bands are typically observed in the 600-800 cm⁻¹ region.

Potential Biological Activity and Applications in Drug Development

While no specific biological activity or signaling pathway involvement has been documented for this compound itself, the structural motifs present in this molecule are of significant interest in medicinal chemistry.

-

Chiral Epoxides as Building Blocks: Chiral epoxides are valuable intermediates in the synthesis of enantiomerically pure pharmaceuticals. The epoxide ring is susceptible to nucleophilic ring-opening reactions, allowing for the stereospecific introduction of various functional groups. This makes them key starting materials for the synthesis of beta-amino alcohols, diols, and other chiral synthons that form the core of many drug molecules.

-

Dichlorophenyl Moiety: The 3,4-dichlorophenyl group is present in numerous bioactive compounds, including antidepressants, and kinase inhibitors. This substitution pattern can influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of chlorine atoms can lead to specific halogen bonding interactions with protein targets, potentially enhancing potency and selectivity.

-

Potential as an Enzyme Inhibitor: Epoxides are known to be reactive electrophiles and can act as mechanism-based inhibitors of certain enzymes, particularly hydrolases and transferases, by forming covalent bonds with active site nucleophiles. The biological activity of related dichlorophenyl-containing compounds suggests potential for applications in oncology and infectious diseases.

Visualization of a General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a chiral aryl oxirane, adaptable for this compound.

Caption: Generalized workflow for the synthesis and analysis of this compound.

Conclusion

This compound is a chiral molecule with significant potential as a building block in the synthesis of complex, biologically active compounds. While detailed experimental data for this specific molecule is sparse in publicly accessible literature, this guide provides a foundational understanding of its structure, properties, and a viable synthetic strategy. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential in drug discovery and development. The methodologies and data presented herein offer a starting point for researchers interested in this and related chiral epoxides.

References

Technical Guide: (2R)-2-(3,4-Dichlorophenyl)oxirane

Abstract

This technical guide provides a comprehensive overview of (2R)-2-(3,4-Dichlorophenyl)oxirane, a halogenated aromatic epoxide. Due to the limited availability of direct experimental data for this specific enantiomer, this document synthesizes information on its racemic form and closely related analogs to project its chemical and biological properties. The guide covers the compound's nomenclature, physicochemical properties, plausible synthetic routes with detailed experimental protocols, and a discussion of its potential biological activities, particularly in the context of cytotoxicity and apoptosis, which are of significant interest to researchers in drug discovery and development. All quantitative data is summarized in tables, and key processes are visualized using workflow and pathway diagrams.

Introduction

This compound belongs to the class of aromatic epoxides, which are characterized by a three-membered oxirane ring directly or indirectly attached to an aromatic system. The presence of a dichlorinated phenyl group is expected to significantly influence the molecule's reactivity and biological interactions. Aromatic epoxides are known for their reactivity towards nucleophiles, a property that underlies both their utility as synthetic intermediates and their biological effects, including potential cytotoxicity. The stereochemistry at the C2 position, designated as (R), is a critical feature that can dictate enantioselective interactions with biological targets such as enzymes and receptors. This guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound, highlighting areas where further experimental validation is needed.

Nomenclature and Physicochemical Properties

Table 1: Physicochemical Properties of 2-(3,4-Dichlorophenyl)oxirane

| Property | Value | Source |

| CAS Number | 52909-94-1 | |

| Molecular Formula | C₈H₆Cl₂O | |

| Molecular Weight | 189.04 g/mol |

Synthesis of 2-(3,4-Dichlorophenyl)oxirane

While a specific, validated protocol for the asymmetric synthesis of this compound is not available in the literature, a plausible and common method for the preparation of the racemic mixture is via the epoxidation of the corresponding alkene, 3,4-dichlorostyrene. Asymmetric epoxidation methods, such as the Sharpless or Jacobsen epoxidation, could be adapted to produce the desired enantiomer, but this would require experimental optimization.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from the commercially available 3,4-dichlorobenzaldehyde. The first step is a Wittig reaction to form the styrene, followed by epoxidation.

Caption: Proposed two-step synthesis of 2-(3,4-Dichlorophenyl)oxirane.

Detailed Experimental Protocols

Step 1: Synthesis of 3,4-Dichlorostyrene

This protocol is adapted from a known procedure for the synthesis of 3,4-dichlorostyrene[1].

-

To a solution of 3,4-dichlorobenzaldehyde (5.0 g, 28.60 mmol) in a solvent mixture of dioxane and water (110 mL, 10:1 v/v), add methyltriphenylphosphonium bromide (20.40 g, 57.20 mmol) and potassium carbonate (9.90 g, 71.50 mmol).

-

Heat the reaction mixture to 95 °C and stir at this temperature for 12 hours.

-

After completion, cool the reaction mixture and extract the organic phases.

-

Wash the combined organic layers with saturated sodium chloride solution (3 x 50 mL) and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by column chromatography to yield 3,4-dichlorostyrene.

Step 2: Synthesis of 2-(3,4-Dichlorophenyl)oxirane (Racemic)

This is a general protocol for the epoxidation of an alkene using m-CPBA.

-

Dissolve 3,4-dichlorostyrene (1.0 eq) in dichloromethane (DCM).

-

To this solution, add m-Chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 2-(3,4-dichlorophenyl)oxirane.

Biological Activity and Potential Signaling Pathways

Direct biological studies on this compound are not available. However, the biological activity can be inferred from related compounds.

Cytotoxicity and Apoptotic Potential

Aromatic oxiranes are known to be alkylating agents, capable of reacting with nucleophilic biomolecules such as DNA and proteins. This reactivity is the basis for their potential cytotoxicity. A study on simple oxiranes demonstrated that aromaticity is a key predictor of both cytotoxic and apoptotic potency[2]. These compounds were found to induce apoptosis at concentrations several-fold below their cytotoxic concentrations[2].

The proposed mechanism involves the induction of apoptosis through cellular stress pathways, potentially initiated by DNA or protein adduction, leading to the activation of caspase cascades.

Caption: Postulated pathway for oxirane-induced apoptosis.

Enzyme Inhibition

The dichlorophenyl moiety is present in various biologically active molecules. For instance, tridiphane (2-(3,5-dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane) has been shown to affect hepatic epoxide-metabolizing enzymes, such as epoxide hydrolase and glutathione S-transferase[3]. This suggests that this compound could also interact with and potentially inhibit enzymes involved in xenobiotic metabolism.

Conclusion

This compound is a chiral aromatic epoxide for which there is a notable lack of specific experimental data in the public domain. Based on the chemistry of related compounds, it is likely accessible through asymmetric epoxidation of 3,4-dichlorostyrene. The presence of the dichlorophenyl group and the reactive oxirane ring suggests that this compound may exhibit significant biological activity, including cytotoxicity through the induction of apoptosis. This technical guide provides a foundational framework for researchers interested in the synthesis and biological evaluation of this and related compounds. Further experimental work is necessary to validate the proposed synthetic routes and to fully characterize the biological profile of this compound.

References

An In-depth Technical Guide to the Physical Properties of (2R)-2-(3,4-Dichlorophenyl)oxirane

This technical guide provides a comprehensive overview of the known physical and chemical properties of the chiral compound (2R)-2-(3,4-Dichlorophenyl)oxirane. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Structure

This compound is a substituted oxirane compound characterized by a three-membered epoxide ring attached to a 3,4-dichlorinated phenyl group. The "(2R)" designation specifies the stereochemistry at the chiral carbon of the oxirane ring.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₆Cl₂O[1] |

| SMILES | C1--INVALID-LINK--C2=CC(=C(C=C2)Cl)Cl[1] |

| InChI | InChI=1S/C8H6Cl2O/c9-6-2-1-5(3-7(6)10)8-4-11-8/h1-3,8H,4H2/t8-/m0/s1[1] |

| InChIKey | HIOFHWTUAOODBJ-QMMMGPOBSA-N[1] |

| CAS Number | 52909-94-1 (for the racemic mixture 2-(3,4-Dichlorophenyl)oxirane)[2] |

Physicochemical Properties

The following table summarizes the key physical and chemical properties of 2-(3,4-Dichlorophenyl)oxirane. Data for the specific (2R) enantiomer are limited; therefore, data for the racemic mixture are also included where applicable.

| Property | Value | Source |

| Molecular Weight | 189.04 g/mol | [2] |

| Monoisotopic Mass | 187.97957 Da | [1] |

| Physical Form | Liquid | [3] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [2] |

| Purity | Typically >95% | [3] |

| Predicted XlogP | 2.6 | [1] |

Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the provided search results, a general and widely used method for preparing chiral epoxides is through the asymmetric epoxidation of the corresponding alkene. The Jacobsen-Katsuki epoxidation is a well-established method for this transformation.

Hypothetical Protocol for Asymmetric Epoxidation of 3,4-Dichlorostyrene:

-

Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar is charged with 3,4-dichlorostyrene (1 equivalent) and a suitable solvent such as dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).

-

Catalyst Addition: The chiral salen-manganese(III) complex (Jacobsen's catalyst, (R,R)-enantiomer for the (R)-epoxide, typically 1-5 mol%) is added to the solution.

-

Co-oxidant Addition: A co-oxidant, such as m-chloroperoxybenzoic acid (m-CPBA) or sodium hypochlorite (NaOCl) with a phase-transfer catalyst, is added slowly to the reaction mixture at a controlled temperature, often 0°C or room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction is quenched, and the crude product is extracted with an organic solvent. The organic layers are combined, washed, dried over an anhydrous salt (e.g., Na₂SO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to yield the pure this compound.

-

Characterization: The final product's identity and enantiomeric purity would be confirmed using techniques such as NMR spectroscopy, mass spectrometry, and chiral HPLC.

Visualizations

The following diagrams illustrate a logical workflow for the synthesis and analysis of this compound.

Caption: A general workflow for the synthesis and purification of this compound.

Caption: Key components and their relationship in the asymmetric synthesis of the target molecule.

References

In-Depth Technical Guide on the Biological Activity of Dichlorophenyl Compounds

For Researchers, Scientists, and Drug Development Professionals

The dichlorophenyl moiety is a critical pharmacophore in modern drug discovery, contributing significantly to the biological activity of a diverse range of therapeutic agents. The strategic placement of two chlorine atoms on a phenyl ring can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the biological activities of various dichlorophenyl-containing compounds, with a focus on their quantitative data, experimental methodologies, and the signaling pathways they modulate.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity of several key dichlorophenyl compounds across different therapeutic areas.

Table 1: Anticancer Activity of Dichlorophenylacrylonitriles

| Compound | Cell Line | GI₅₀ (µM) | Selectivity vs. MCF-7 | Reference |

| (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile | MCF-7 (Breast) | 0.56 ± 0.03 | 260-fold | [1] |

| (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile | MCF-7 (Breast) | 0.127 ± 0.04 | - | [1] |

| (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide | MDAMB468, T47D, ZR-75-1, SKBR3, BT474 (Breast) | 0.010 - 0.206 | - | [1] |

| (Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrile | Various Cancer Cell Lines | Sub-micromolar | - | [1] |

| (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide | Various Cancer Cell Lines | Sub-micromolar | - | [1] |

Table 2: Receptor Binding Affinity of Dopamine D3 Receptor Ligands

| Compound Class | Receptor | Kᵢ (nM) | D₃/D₂ Selectivity | D₃/D₄ Selectivity | Reference |

| [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides | Dopamine D₃ | 1.4 - 1460 | up to 64 | up to 1300 | [2] |

Table 3: Enzyme Inhibition by Dichlorophenyl Compounds

| Compound | Target Enzyme | IC₅₀ | Reference |

| RI-1 | RAD51 | 5 - 30 µM | [3] |

| Diclofenac | Cyclooxygenase-1 (ovine) | 0.06 µM | [4] |

| Diclofenac | Cyclooxygenase-2 (ovine) | 0.79 µM | [4] |

| Diclofenac | Cyclooxygenase-2 (human) | 0.40 µM | [4] |

| Metoprine | Dihydrofolate Reductase (DHFR) | - | [5] |

Table 4: Antimicrobial and General Toxicity Data

| Compound | Activity | Organism/Test | Measurement | Reference |

| Dichlorophen | Antimicrobial | Cestodes, protozoa, fungi, bacteria | - | [6] |

| 3-(2,4-Dichlorophenyl)-5-(4-hydroxy-3-methoxyphenyl) pyrazoline | Antioxidant | DPPH assay | Very strong activity | [7] |

| 3-(2,4-Dichlorophenyl)-5-(4-hydroxy-3-methoxyphenyl) pyrazoline | Antibacterial | S. aureus, E. coli | Active | [7] |

| 3-(2,4-Dichlorophenyl)-5-(4-hydroxy-3-methoxyphenyl) pyrazoline | Toxicity | Brine Shrimp Lethality Test (BSLT) | Toxic | [7] |

Signaling Pathways and Mechanisms of Action

Dichlorophenyl compounds exert their biological effects through modulation of a variety of signaling pathways. The following diagrams illustrate the mechanisms of action for several key compounds.

Diclofenac: Inhibition of the Cyclooxygenase Pathway

Diclofenac is a non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).[8] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8]

References

- 1. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RI-1: a chemical inhibitor of RAD51 that disrupts homologous recombination in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2.5.2. Brine shrimp lethality assay (BSLT) [bio-protocol.org]

- 7. Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Toxicity Test With Bslt (Brine Shrimp Lethality Test) Method on Methanol, Ethyl Acetate Extract, Hexane on Seeds and Rind of Matoa Extract (Pometia Pinnata) : Oriental Journal of Chemistry [orientjchem.org]

A Guide to the Synthesis of Chiral Epoxides for Pharmaceutical and Research Professionals

An In-depth Technical Guide

Chiral epoxides are indispensable building blocks in modern organic synthesis, prized for their versatile reactivity and stereochemical richness. Their inherent ring strain allows for regio- and stereospecific ring-opening by a variety of nucleophiles, providing a powerful platform for constructing complex molecular architectures. This utility is particularly significant in the field of drug development, where the precise three-dimensional arrangement of atoms is critical for biological activity. This guide provides a technical overview of the core, state-of-the-art methodologies for synthesizing chiral epoxides, focusing on the Sharpless, Jacobsen-Katsuki, and Shi asymmetric epoxidations.

The Strategic Importance of Chiral Epoxides

The electrophilic nature of the epoxide ring, combined with its defined stereochemistry, makes it a "chiral linchpin" in multi-step syntheses. The ability to introduce two adjacent functional groups with controlled stereochemistry is a key strategic advantage. This has been leveraged in the synthesis of a wide array of approved medicines, including antivirals, anticancer agents, and cardiovascular drugs.[1][2] The development of catalytic, enantioselective methods to produce these intermediates has been a major focus of chemical research, culminating in the 2001 Nobel Prize in Chemistry for work on asymmetric oxidations.[3]

Strategic Selection of an Epoxidation Method

Choosing the appropriate method for asymmetric epoxidation depends largely on the substrate's functional group pattern. The following decision-making workflow outlines a general strategy for selecting between the three primary methods discussed in this guide.

References

(2R)-2-(3,4-Dichlorophenyl)oxirane: A Versatile Chiral Synthon for Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2-(3,4-Dichlorophenyl)oxirane is a valuable chiral building block in organic synthesis, offering a stereodefined three-membered ring that can be strategically opened by a variety of nucleophiles to afford a range of enantiomerically enriched compounds. Its dichlorophenyl moiety is a common feature in many biologically active molecules, making this synthon particularly relevant in the field of drug discovery and development. This guide provides a comprehensive overview of the synthesis, potential applications, and key reactions of this compound, complete with experimental protocols and data presented for easy reference.

Introduction

Chiral epoxides are highly sought-after intermediates in asymmetric synthesis due to the inherent ring strain and electrophilicity of the oxirane ring, which allows for regio- and stereoselective ring-opening reactions. The presence of a 3,4-dichlorophenyl group in this compound provides a lipophilic and metabolically stable aromatic core, a feature often associated with enhanced pharmacological activity in drug candidates. This guide will explore the potential of this specific chiral synthon, providing the necessary technical details for its utilization in research and development.

Synthesis of this compound

The most common and effective method for the enantioselective synthesis of chiral epoxides from prochiral allylic alcohols is the Sharpless Asymmetric Epoxidation. This method can be adapted for the synthesis of this compound from 3,4-dichlorocinnamyl alcohol.

Synthetic Pathway

The synthesis involves the epoxidation of the double bond of 3,4-dichlorocinnamyl alcohol using a titanium isopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and an oxidant. The use of (+)-DET directs the epoxidation to yield the (2R)-epoxide.

Caption: Synthetic route to this compound.

Experimental Protocol: Sharpless Asymmetric Epoxidation (Adapted)

This protocol is adapted from the synthesis of a structurally similar chiral epoxide.

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add powdered 4 Å molecular sieves and anhydrous dichloromethane (CH₂Cl₂). Cool the mixture to -20 °C.

-

Catalyst Formation: Sequentially add L-(+)-diethyl tartrate ((+)-DET) and titanium(IV) isopropoxide (Ti(O-iPr)₄). Stir the mixture for 30 minutes at -20 °C.

-

Addition of Oxidant: Add cumene hydroperoxide (CHP) or tert-butyl hydroperoxide (TBHP) dropwise to the mixture, maintaining the temperature at -20 °C.

-

Substrate Addition: A solution of 3,4-dichlorocinnamyl alcohol in anhydrous CH₂Cl₂ is then added dropwise over 1 hour.

-

Reaction Monitoring: The reaction is stirred at -20 °C and monitored by thin-layer chromatography (TLC) until completion (typically 4-8 hours).

-

Work-up: Quench the reaction by adding a 10% aqueous solution of tartaric acid and stir vigorously for 1 hour at room temperature. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product, (2R,3R)-3-(3,4-dichlorophenyl)-2,3-epoxypropan-1-ol, can be purified by flash column chromatography on silica gel.

Note: Further chemical modifications, such as tosylation of the primary alcohol followed by reduction, would be necessary to obtain the target this compound.

| Parameter | Typical Conditions |

| Catalyst | Titanium(IV) isopropoxide |

| Chiral Ligand | L-(+)-Diethyl tartrate |

| Oxidant | Cumene hydroperoxide or TBHP |

| Solvent | Anhydrous Dichloromethane |

| Temperature | -20 °C |

| Typical Yield | 70-90% |

| Enantiomeric Excess (ee) | >90% |

Role as a Chiral Synthon: Ring-Opening Reactions

The synthetic utility of this compound lies in its susceptibility to nucleophilic ring-opening reactions. These reactions proceed with high regioselectivity and stereospecificity, leading to the formation of valuable chiral building blocks, such as β-substituted alcohols.

General Principles

Under basic or neutral conditions, nucleophilic attack generally occurs at the less sterically hindered carbon of the epoxide ring via an Sₙ2 mechanism, resulting in inversion of stereochemistry at that center. Under acidic conditions, the reaction can proceed through a more Sₙ1-like mechanism, with the nucleophile attacking the more substituted carbon that can better stabilize a partial positive charge.

Caption: Nucleophilic ring-opening reactions of the chiral oxirane.

Synthesis of Chiral β-Amino Alcohols

The reaction of this compound with primary or secondary amines is a direct route to chiral β-amino alcohols, a common structural motif in many pharmaceuticals.

Experimental Protocol: Aminolysis of the Epoxide

-

Reaction Setup: To a solution of this compound in a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile) is added the desired amine (1.1-1.5 equivalents).

-

Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux, depending on the nucleophilicity of the amine. The reaction can be monitored by TLC or LC-MS.

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography or crystallization to yield the pure chiral β-amino alcohol.

| Nucleophile (Amine) | Solvent | Temperature | Expected Regioselectivity | Typical Yield |

| Methylamine | Ethanol | Reflux | Attack at the less substituted carbon | 85-95% |

| Pyrrolidine | Acetonitrile | Room Temp. | Attack at the less substituted carbon | 90-98% |

| Aniline | Isopropanol | Reflux | Attack at the less substituted carbon | 70-85% |

Potential Applications in Drug Development

Hypothetical Signaling Pathway Involvement

Molecules synthesized from this chiral synthon, particularly β-amino alcohols with specific amine moieties, could potentially interact with various biological targets. For example, they could be designed as ligands for G-protein coupled receptors (GPCRs) or as inhibitors of certain enzymes.

Caption: Potential interaction with a GPCR signaling pathway.

Conclusion

This compound represents a promising and versatile chiral synthon for the synthesis of enantiomerically pure compounds. Its straightforward preparation via asymmetric epoxidation and the predictable outcomes of its ring-opening reactions make it an attractive building block for the construction of complex molecules, particularly in the context of drug discovery. The detailed protocols and data provided in this guide aim to facilitate its adoption and exploration by researchers in both academic and industrial settings. Further investigation into the applications of this synthon is warranted and is likely to unveil its utility in the development of novel therapeutic agents.

The Genesis of a Versatile Intermediate: A Technical Guide to the Discovery and History of Dichlorophenyl Oxiranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorophenyl oxiranes represent a critical class of chemical intermediates, underpinning the synthesis of a wide array of bioactive molecules, from antifungal agents to herbicides. Their discovery and the evolution of their synthesis are intrinsically linked to the development of fundamental reactions in organic chemistry. This technical guide provides an in-depth exploration of the history, synthesis, and applications of dichlorophenyl oxiranes, with a focus on the experimental methodologies and biological mechanisms that are of interest to researchers in the chemical and life sciences.

A Historical Perspective: The Dawn of Oxirane Synthesis

The history of dichlorophenyl oxiranes is not marked by a singular, celebrated discovery but rather by the application of broader, revolutionary synthetic methods to chlorinated aromatic starting materials. The journey begins with the pioneering work on epoxide synthesis in the late 19th and early 20th centuries.

While a definitive first synthesis of a dichlorophenyl oxirane is not prominently documented, its creation was made possible by the advent of two key reactions: the Darzens Condensation and the Corey-Chaykovsky Reaction.

The Darzens Condensation , first reported by Auguste Georges Darzens in 1904, provided a direct method for the synthesis of α,β-epoxy esters (glycidic esters) from the reaction of a ketone or aldehyde with an α-haloester in the presence of a base.[1][2] Given the commercial availability of dichlorobenzaldehydes, it is highly probable that dichlorophenyl glycidic esters were among the early examples of this reaction.

Over half a century later, the Johnson–Corey–Chaykovsky Reaction , discovered in 1961 by A. William Johnson and significantly developed by E. J. Corey and Michael Chaykovsky, offered a powerful alternative for the synthesis of epoxides from carbonyl compounds using sulfur ylides.[3] This reaction's efficiency and broad substrate scope further facilitated the preparation of a variety of substituted oxiranes, including those bearing the dichlorophenyl moiety.[3][4]

These foundational reactions laid the groundwork for the exploration of dichlorophenyl oxiranes as versatile building blocks in synthetic chemistry.

Synthetic Methodologies: Crafting the Dichlorophenyl Oxirane Core

The synthesis of dichlorophenyl oxiranes can be broadly categorized into several key strategies, each with its own advantages in terms of stereocontrol, substrate scope, and reaction conditions.

The Darzens Glycidic Ester Condensation

This classical method remains a staple for the synthesis of α,β-epoxy esters, which can be further transformed into other dichlorophenyl oxirane derivatives. The reaction proceeds via the formation of a halohydrin intermediate followed by intramolecular cyclization.[1][5]

General Experimental Protocol: Darzens Condensation

-

To a solution of a suitable base (e.g., sodium ethoxide, potassium tert-butoxide) in an anhydrous solvent (e.g., ethanol, THF) at a reduced temperature (e.g., 0 °C), add the α-haloester (e.g., ethyl chloroacetate) dropwise.

-

To this mixture, add the substituted dichlorobenzaldehyde (e.g., 2,4-dichlorobenzaldehyde or 3,4-dichlorobenzaldehyde) dissolved in the same solvent.

-

Allow the reaction to stir at low temperature for a specified time, then allow it to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting glycidic ester by column chromatography or recrystallization.

Logical Workflow for the Darzens Condensation

References

- 1. Darzens reaction - Wikipedia [en.wikipedia.org]

- 2. organicreactions.org [organicreactions.org]

- 3. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 4. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. DARZENS GLYCIDIC ESTER CONDENSATION || DARZENS REACTION – My chemistry blog [mychemblog.com]

Technical Guide: Safety and Handling of (2r)-2-(3,4-Dichlorophenyl)oxirane

Disclaimer: This document provides a technical guide on the safety and handling of (2r)-2-(3,4-Dichlorophenyl)oxirane. Due to the limited availability of specific safety and toxicological data for this compound, this guide is primarily based on information available for the closely related analogue, 2-(2,4-dichlorophenyl)oxirane (CAS Number: 13692-15-4). It is imperative that this information is used as a guideline only and that all laboratory and handling procedures are conducted with the utmost caution by trained professionals. A thorough risk assessment should be performed before any use of this compound.

Introduction

This compound is a chiral epoxide derivative of dichlorobenzene. Epoxides are a class of reactive compounds widely used in organic synthesis, including the development of pharmaceutical agents. The presence of the dichlorophenyl group and the strained oxirane ring suggests that this compound may exhibit notable biological activity and requires careful handling. This guide summarizes the known safety information, handling procedures, and personal protective equipment recommendations.

Hazard Identification and Classification

GHS Classification (for 2-(2,4-dichlorophenyl)oxirane):

-

Pictograms:

-

GHS02: Flame

-

GHS07: Exclamation mark

-

GHS08: Health hazard

-

-

Signal Word: Warning

-

Hazard Statements:

-

H226: Flammable liquid and vapor.

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

H341: Suspected of causing genetic defects.

-

-

Precautionary Statements:

-

A comprehensive list of precautionary statements is provided in the data tables section.

-

Physicochemical Information

Specific physicochemical data for this compound is not available. The following information is for the racemate of the 2,4-dichloro isomer.

| Property | Value | Source |

| CAS Number | 13692-15-4 (for 2-(2,4-dichlorophenyl)oxirane) | |

| Molecular Formula | C₈H₆Cl₂O | [1] |

| Molecular Weight | 189.04 g/mol | [1] |

| Physical Form | Liquid | |

| Purity | 95% |

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure the stability of the compound.

-

Handling:

-

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[3]

-

Keep away from heat, sparks, open flames, and hot surfaces.[3]

-

Store in a cool place.[3] The mention of "Cold-chain transportation" for 2-(3,4-Dichlorophenyl)oxirane suggests that refrigeration (2-8°C) is advisable for long-term storage.[4]

-

Store locked up.[3]

-

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory when handling this compound.

| PPE Type | Specifications |

| Eye/Face Protection | Chemical safety goggles with side shields or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). Lab coat and other protective clothing to prevent skin contact. |

| Respiratory Protection | In case of insufficient ventilation, wear a suitable respirator with an organic vapor cartridge. |

First Aid Measures

In case of exposure, immediate medical attention is required.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician. |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Call a physician. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a physician. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician. |

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb with inert material (e.g., sand, diatomite, acid binders, universal binders, sawdust) and place in a suitable, closed container for disposal.

Experimental Protocols

General Epoxidation Workflow (Illustrative)

Caption: Illustrative workflow for the synthesis of an oxirane from an alkene.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow of actions in case of an accidental exposure to the chemical.

Caption: First aid decision pathway following accidental exposure.

Quantitative Data Summary

GHS Hazard and Precautionary Statements for 2-(2,4-dichlorophenyl)oxirane

| Category | Code | Statement |

| Hazard | H226 | Flammable liquid and vapor. |

| H302 | Harmful if swallowed. | |

| H312 | Harmful in contact with skin. | |

| H315 | Causes skin irritation. | |

| H317 | May cause an allergic skin reaction. | |

| H319 | Causes serious eye irritation. | |

| H332 | Harmful if inhaled. | |

| H335 | May cause respiratory irritation. | |

| H341 | Suspected of causing genetic defects. | |

| Precautionary | P201 | Obtain special instructions before use. |

| P202 | Do not handle until all safety precautions have been read and understood. | |

| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | |

| P233 | Keep container tightly closed. | |

| P240 | Ground/bond container and receiving equipment. | |

| P241 | Use explosion-proof electrical/ ventilating/ lighting equipment. | |

| P242 | Use only non-sparking tools. | |

| P243 | Take precautionary measures against static discharge. | |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |

| P264 | Wash hands and other exposed areas thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P272 | Contaminated work clothing should not be allowed out of the workplace. | |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P308+P313 | IF exposed or concerned: Get medical advice/attention. | |

| P333+P313 | If skin irritation or rash occurs: Get medical advice/attention. | |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | |

| P362+P364 | Take off contaminated clothing and wash it before reuse. | |

| P403+P235 | Store in a well-ventilated place. Keep cool. | |

| P405 | Store locked up. | |

| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |

References

Technical Guide on (2r)-2-(3,4-Dichlorophenyl)oxirane: A Safety and Handling Profile Based on Analogous Compounds

Disclaimer: A specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for (2r)-2-(3,4-Dichlorophenyl)oxirane is not publicly available. The following information is compiled from data on structurally similar compounds, primarily 2-(2,4-dichlorophenyl)oxirane and general safety data for the oxirane (epoxide) chemical class. This guide should be used for informational and risk-assessment purposes only; always refer to a supplier-specific SDS before handling any chemical.

This document provides a technical overview of the anticipated hazards, safety protocols, and handling procedures for this compound, intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Classification

Based on data for the analogous compound 2-(2,4-dichlorophenyl)oxirane, this substance is anticipated to be classified as hazardous. The oxirane moiety is associated with potential irritation, sensitization, and mutagenic effects.[1][2][3]

Anticipated GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement | Pictogram |

| Flammable Liquids | 3 | H226: Flammable liquid and vapour | 🔥 |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | ❗ |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | ❗ |

| Skin Irritation | 2 | H315: Causes skin irritation | ❗ |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | ❗ |

| Eye Irritation | 2 | H319: Causes serious eye irritation | ❗ |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | ❗ |

| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation | ❗ |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects | ⚕️ |

Data extrapolated from the safety profile of 2-(2,4-dichlorophenyl)oxirane.

Physical and Chemical Properties

Quantitative physical and chemical data for this compound are not available. The following table contains computed or data from closely related, non-isomeric structures for reference.

| Property | Value | Source (Compound) |

| Molecular Formula | C₈H₆Cl₂O | 2-(2,4-dichlorophenyl)oxirane[4] |

| Molecular Weight | 189.04 g/mol | 2-(2,4-dichlorophenyl)oxirane |

| Physical Form | Liquid (Anticipated) | 2-(2,4-dichlorophenyl)oxirane |

| Storage Temperature | 2-8°C | 2-(2,4-Dichlorophenyl)oxirane[5] |

Experimental Protocols & Handling

Detailed experimental protocols for this specific compound are not published. However, standard safe handling procedures for potent, hazardous chemicals and epoxides should be followed.

General Handling Protocol: Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[6][7] Personal protective equipment (PPE) is mandatory. Avoid the formation and inhalation of mists or vapors.[7][8] All equipment used during handling must be properly grounded to prevent static discharge, which could be an ignition source.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[8]

-

Skin Protection: Handle with chemical-impermeable gloves (e.g., nitrile, neoprene) that have been inspected before use. Wear a lab coat or impervious clothing to prevent skin contact.[7][8]

-

Respiratory Protection: If ventilation is inadequate or if exposure limits are likely to be exceeded, use a full-face respirator with an appropriate organic vapor cartridge.[7][8]

The logical workflow for ensuring personal safety during handling is outlined below.

Caption: General workflow for safe chemical handling.

First-Aid Measures

In case of exposure, follow these procedures immediately. Medical attention should be sought in all cases of significant exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration, avoiding mouth-to-mouth resuscitation. Seek immediate medical attention.[7][8] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][7] |

The decision-making process for first aid after a chemical exposure is visualized below.

Caption: First-aid decision pathway following chemical exposure.

Accidental Release Measures

In the event of a spill, evacuate personnel to a safe area. Ensure adequate ventilation and remove all sources of ignition.[7][8]

Spill Cleanup Protocol:

-

Personal Precautions: Wear full PPE, including respiratory protection. Avoid breathing vapors.

-

Containment: Prevent further leakage if it is safe to do so. Do not let the chemical enter drains.

-

Cleanup: Collect and absorb the spillage with non-combustible material like sand, earth, or vermiculite. Place the material in a suitable, closed container for disposal according to local regulations.[8]

The logical flow for managing an accidental chemical spill is depicted below.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. Screening assessment - Epoxy resins group - Canada.ca [canada.ca]

- 4. Buy Online CAS Number 13692-15-4 - TRC - 2-(2,4-Dichlorophenyl)-oxirane | LGC Standards [lgcstandards.com]

- 5. 13692-15-4|2-(2,4-Dichlorophenyl)oxirane|BLD Pharm [bldpharm.com]

- 6. wynnstay.co.uk [wynnstay.co.uk]

- 7. chemicalbook.com [chemicalbook.com]

- 8. echemi.com [echemi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of (2R)-2-(3,4-Dichlorophenyl)oxirane

Audience: Researchers, scientists, and drug development professionals.

Abstract: (2R)-2-(3,4-Dichlorophenyl)oxirane is a valuable chiral building block in medicinal chemistry, primarily utilized in the synthesis of complex pharmaceutical agents. The dichlorophenyl structural motif is present in numerous bioactive molecules, and the stereospecific introduction of the oxirane ring allows for diverse downstream functionalization. This document provides detailed protocols for two primary synthetic routes to obtain this compound with high enantiopurity: the Jacobsen-Katsuki Asymmetric Epoxidation of 3,4-dichlorostyrene and a chemoenzymatic approach involving the asymmetric reduction of a precursor ketone followed by ring closure. Quantitative data for representative reactions are summarized, and key workflows are visualized.

Applications in Drug Development

Chiral epoxides are highly sought-after intermediates in the synthesis of enantiopure pharmaceuticals. The oxirane ring is a versatile functional group that can undergo regioselective and stereoselective ring-opening reactions with a variety of nucleophiles (e.g., amines, azides, thiols, alcohols), providing a powerful tool for constructing complex molecular architectures.[1]

The 3,4-dichlorophenyl group is a common substituent in drug candidates, contributing to favorable pharmacokinetic properties such as metabolic stability and receptor binding affinity. Therefore, this compound serves as a key starting material for introducing this specific chiral moiety into potential therapeutics for a range of diseases.

Synthetic Protocols

Two robust methods for the synthesis of this compound are detailed below.

Protocol 1: Jacobsen-Katsuki Asymmetric Epoxidation

This method provides a direct and highly effective route for the enantioselective epoxidation of unfunctionalized aryl alkenes like 3,4-dichlorostyrene.[2] The reaction utilizes a chiral manganese-salen complex, known as the Jacobsen catalyst, to deliver an oxygen atom stereoselectively.[3]

Experimental Protocol:

-

Catalyst Preparation: The (R,R)-Jacobsen catalyst, (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino manganese(III) chloride, is either purchased or synthesized according to established literature procedures.[4]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3,4-dichlorostyrene (1.0 equiv) and dichloromethane (DCM) as the solvent (approx. 0.1 M concentration of substrate).

-

Catalyst Addition: Add the (R,R)-Jacobsen catalyst (0.02–0.05 equiv).

-

Cooling: Cool the mixture to 0 °C in an ice bath.

-

Oxidant Addition: Slowly add a buffered solution of sodium hypochlorite (NaOCl, commercial bleach, approx. 1.5 equiv) over 2-3 hours using a syringe pump. It is crucial to maintain the pH of the bleach solution between 9.5 and 11.5 by adding a phosphate buffer. An optional phase-transfer catalyst, such as 4-phenylpyridine N-oxide (0.1 equiv), can be added to improve reaction rates and yields.[3]

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-6 hours).

-

Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with saturated aqueous Na₂SO₃ solution, saturated aqueous NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Quantitative Data Summary (Jacobsen Epoxidation of Substituted Styrenes)

| Substrate | Catalyst Loading (mol%) | Oxidant | Typical Yield (%) | Typical Enantiomeric Excess (ee%) | Reference |

| Substituted Styrenes | 2 - 5 | NaOCl | 75 - 90 | >90 | [2][3] |

| 3,4-Dichlorostyrene | To be optimized | NaOCl | Expected >80 | Expected >90 | N/A |

Protocol 2: Chemoenzymatic Synthesis via Chiral Halohydrin

This two-step approach relies on the highly selective enzymatic reduction of a prochiral ketone to form a chiral chlorohydrin, which is then cyclized to the desired epoxide.[5][6] This method often provides exceptionally high enantiomeric purity.

Experimental Protocol:

Step A: Enzymatic Reduction of 2-chloro-1-(3,4-dichlorophenyl)ethanone

-

Enzyme and Cofactor Setup: In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0), prepare a mixture containing a ketoreductase (KRED) enzyme known to exhibit (R)-selectivity, and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase (GDH) for NADPH recycling).

-

Substrate Addition: Dissolve 2-chloro-1-(3,4-dichlorophenyl)ethanone (1.0 equiv) in a water-miscible co-solvent like isopropanol or DMSO and add it to the enzyme solution. The final concentration of the organic solvent should be kept low (e.g., <10% v/v) to maintain enzyme activity.

-

Reaction: Gently agitate the mixture at a controlled temperature (e.g., 25-30 °C).

-

Monitoring and Workup: Monitor the conversion to (R)-1-(3,4-dichlorophenyl)-2-chloroethanol by HPLC or GC. Once complete (typically 12-24 hours), extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude chiral chlorohydrin is often of sufficient purity for the next step.

Step B: Base-Mediated Ring Closure

-

Reaction Setup: Dissolve the crude (R)-1-(3,4-dichlorophenyl)-2-chloroethanol from the previous step in a suitable solvent such as methanol or tetrahydrofuran (THF).

-

Base Addition: Cool the solution to 0 °C and add a base, such as sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK) (approx. 1.2 equiv), either as a solid or a concentrated aqueous solution.

-

Cyclization: Allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

-

Workup and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or DCM). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by flash column chromatography if necessary.[7]

Quantitative Data Summary (Chemoenzymatic Route)

| Step | Enzyme/Reagent | Substrate | Typical Yield (%) | Typical Enantiomeric Excess (ee%) | Reference |

| Reduction | Ketoreductase (KRED) | 2-chloro-1-(3,4-dichlorophenyl)ethanone | 85 - 98 | >99 | [8] |

| Cyclization | NaOH or t-BuOK | (R)-1-(3,4-dichlorophenyl)-2-chloroethanol | >90 | >99 (retained) | [7] |

Comparison of Synthetic Routes

References

- 1. mdpi.com [mdpi.com]

- 2. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 3. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]